Molecular Weight and Heavy Atom Count Differentiation from Fused Triazolopyrimidine Clinical Candidates
CAS 1153410-46-8 (MW 205.22 g/mol) is significantly smaller than fused [1,2,4]triazolo[4,3-a]pyrimidine and triazolopyrimidinone clinical candidates such as Basroparib (STP1002, MW > 400) or the CCR2/CCR5 antagonist series (MW range 350–500). Its low molecular weight (205 Da), low calculated logP (XLogP3-AA = 0.5), and topological polar surface area of 83 Ų place it within lead-like chemical space favorable for fragment-based screening or as a minimalist pharmacophore probe [1]. In contrast, the 5-iodo analog (MW 331.11 Da) carries an additional 126 Da, substantially altering ligand efficiency metrics .
| Evidence Dimension | Molecular weight and computed physicochemical properties |
|---|---|
| Target Compound Data | MW = 205.22 g/mol; XLogP3-AA = 0.5; TPSA = 83 Ų; HBD = 2; HBA = 4; Rotatable bonds = 2 |
| Comparator Or Baseline | 5-Iodo analog: MW = 331.11 g/mol; Basroparib (STP1002): MW > 400 Da; CCR2/CCR5 triazolopyrimidinones: MW 350–500 Da |
| Quantified Difference | MW 126 Da lower than 5-iodo analog; >195 Da lower than fused triazolopyrimidine clinical leads |
| Conditions | Computed physicochemical properties (PubChem 2021.05.07 release; ChemSpider ACD/Labs Percepta predictions) |
Why This Matters
Lower MW and higher ligand efficiency metrics make CAS 1153410-46-8 preferable than higher-MW analogs for fragment-based lead discovery and as a minimalist SAR probe, reducing synthetic complexity while preserving the core triazole-pyrimidinone pharmacophore.
- [1] PubChem Compound Summary for CID 136157139. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1153410-46-8 (accessed Apr 2026). View Source
